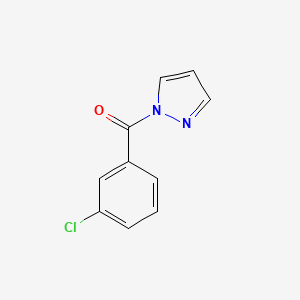
(3-chlorophenyl)(1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)(1H-pyrazol-1-yl)methanone is an organic compound that features a 3-chlorophenyl group attached to a pyrazole ring via a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-chlorophenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group, yielding (3-chlorophenyl)(1H-pyrazol-1-yl)methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Chlorphenyl)(1H-Pyrazol-1-yl)methanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle eingesetzt.
Biologie: Für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften, untersucht.
Medizin: Als potenzieller Leitstruktur für die Entwicklung neuer Arzneimittel untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (3-Chlorphenyl)(1H-Pyrazol-1-yl)methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Ähnliche Verbindungen:
- (3-Chlorphenyl)(1H-Pyrazol-1-yl)methanol
- (3-Chlorphenyl)(1H-Pyrazol-1-yl)carbonsäure
- (3-Chlorphenyl)(1H-Pyrazol-1-yl)amin
Vergleich:
(3-Chlorphenyl)(1H-Pyrazol-1-yl)methanol: Diese Verbindung ist ähnlich, hat aber eine Hydroxylgruppe anstelle einer Methanongruppe, was ihre Reaktivität und biologische Aktivität beeinflussen kann.
(3-Chlorphenyl)(1H-Pyrazol-1-yl)carbonsäure: Die Carbonsäuregruppe führt verschiedene chemische Eigenschaften wie Säure und die Fähigkeit zur Bildung von Salzen und Estern ein.
(3-Chlorphenyl)(1H-Pyrazol-1-yl)amin: Die Amingruppe kann an verschiedenen Arten von Reaktionen teilnehmen, z. B. der Bildung von Amiden und Iminen.
Die Einzigartigkeit von (3-Chlorphenyl)(1H-Pyrazol-1-yl)methanon liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm bestimmte chemische und biologische Eigenschaften verleihen.
Wirkmechanismus
The mechanism of action of (3-chlorophenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (3-Chlorophenyl)(1H-pyrazol-1-yl)methanol
- (3-Chlorophenyl)(1H-pyrazol-1-yl)carboxylic acid
- (3-Chlorophenyl)(1H-pyrazol-1-yl)amine
Comparison:
(3-Chlorophenyl)(1H-pyrazol-1-yl)methanol: This compound is similar but has a hydroxyl group instead of a methanone group, which may affect its reactivity and biological activity.
(3-Chlorophenyl)(1H-pyrazol-1-yl)carboxylic acid: The carboxylic acid group introduces different chemical properties, such as acidity and the ability to form salts and esters.
(3-Chlorophenyl)(1H-pyrazol-1-yl)amine: The amine group can participate in different types of reactions, such as forming amides and imines.
The uniqueness of (3-chlorophenyl)(1H-pyrazol-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7ClN2O |
|---|---|
Molekulargewicht |
206.63 g/mol |
IUPAC-Name |
(3-chlorophenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12-13/h1-7H |
InChI-Schlüssel |
COLMYRVYHVKEEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10966686.png)
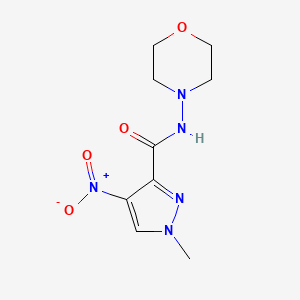
![3-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10966695.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10966698.png)
![2-{3-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10966703.png)
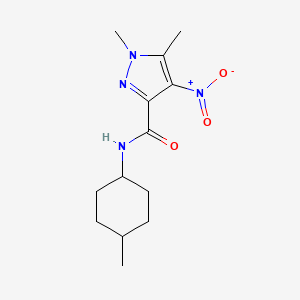
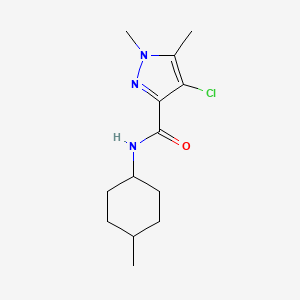
![1-(3,5-Dimethylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10966735.png)
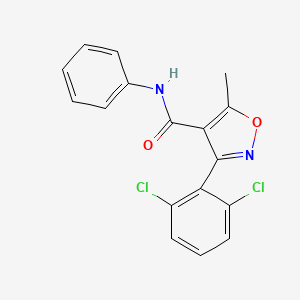
![Methyl 2-({[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10966756.png)

![N-{[1-(cyclopentylcarbonyl)piperidin-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B10966761.png)
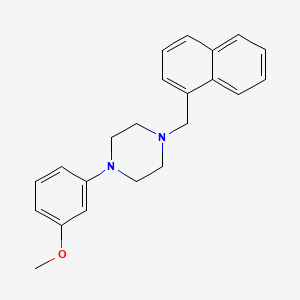
![11-(3-butoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10966765.png)
